Methyl 1-ethoxycarbonyl
Overview
Description
Methyl 1-ethoxycarbonyl is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-ethoxycarbonyl can be synthesized through the esterification of ethyl alcohol with methyl chloroformate. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include maintaining a temperature range of 60-70°C and ensuring an anhydrous environment to prevent hydrolysis of the ester.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-ethoxycarbonyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce ethyl alcohol and methyl alcohol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Ethyl alcohol and methyl alcohol.
Reduction: Ethyl alcohol and methyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 1-ethoxycarbonyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the formulation of certain medications due to its ability to modify the solubility and stability of active ingredients.
Industry: Applied in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of methyl 1-ethoxycarbonyl involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of alcohols. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Methyl acetate: Another ester with similar reactivity but different physical properties.
Ethyl acetate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl propionate: Similar ester with a longer carbon chain.
Uniqueness: Methyl 1-ethoxycarbonyl is unique due to its specific ester group configuration, which imparts distinct reactivity and physical properties compared to other esters. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-O-ethyl 2-O-methyl piperidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-10(13)11-7-5-4-6-8(11)9(12)14-2/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPVIOBYVKVRRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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